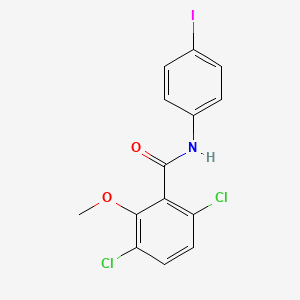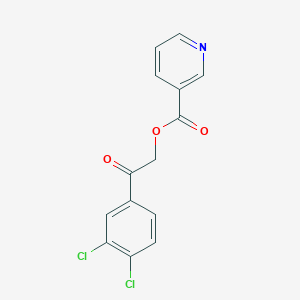
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate, also known as DCPEN, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acid derivatives and has been found to exhibit a range of biological activities.
科学研究应用
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro. In animal studies, this compound has been shown to reduce pain and inflammation in models of arthritis and neuropathic pain. This compound has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
作用机制
The exact mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, this compound has been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the expression of COX-2 and iNOS, enzymes that are involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products. This compound has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. This compound has been extensively studied for its potential therapeutic applications and has been found to exhibit a range of biological activities. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully known.
未来方向
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury, and may have potential for treating neurodegenerative diseases. Another area of interest is its potential use as a topical analgesic for the treatment of pain and inflammation. This compound has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain, and may have potential as a topical analgesic for human use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
2-(3,4-dichlorophenyl)-2-oxoethyl nicotinate can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to obtain 3,4-dichloro-2-butenoic acid ethyl ester. This intermediate compound is then reacted with nicotinic acid to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-11-4-3-9(6-12(11)16)13(18)8-20-14(19)10-2-1-5-17-7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOTGUWSAAHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


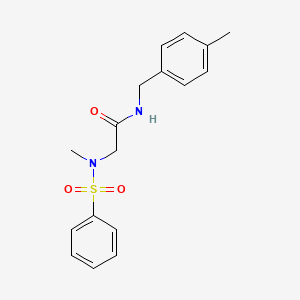
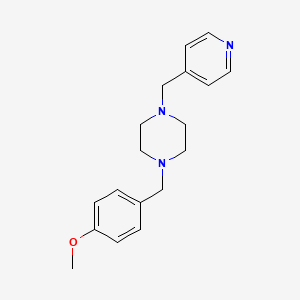

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)
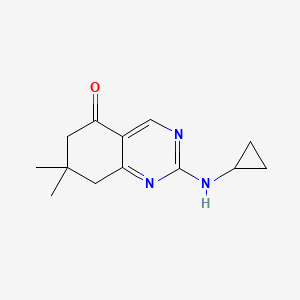


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

